REACTION_CXSMILES
|
FC(F)(F)C(O)=O.ClCCl.[NH2:11][C:12]1[N:17]=[CH:16][N:15]=[C:14]2[N:18]([CH:22]3[CH2:27][CH2:26][N:25](C(OC(C)(C)C)=O)[CH2:24][CH2:23]3)[N:19]=[C:20]([I:21])[C:13]=12>ClCCl>[I:21][C:20]1[C:13]2[C:14](=[N:15][CH:16]=[N:17][C:12]=2[NH2:11])[N:18]([CH:22]2[CH2:27][CH2:26][NH:25][CH2:24][CH2:23]2)[N:19]=1 |f:0.1|
|
Name
|
trifluoroacetic acid dichloromethane
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)O)(F)F.ClCCl
|
Name
|
tert-butyl 4-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-1-piperidinecarboxylate
|
Quantity
|
10.72 g
|
Type
|
reactant
|
Smiles
|
NC1=C2C(=NC=N1)N(N=C2I)C2CCN(CC2)C(=O)OC(C)(C)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was stirred at room temperature for 5 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
15 minutes later, the ice-bath was removed
|
Duration
|
15 min
|
Type
|
CUSTOM
|
Details
|
The solvents were evaporated
|
Type
|
DISSOLUTION
|
Details
|
the residue was dissolved in dichloromethane
|
Type
|
ADDITION
|
Details
|
Hydrochloric acid (5.0N) was added
|
Type
|
WASH
|
Details
|
the aqueous layer was washed with dichloromethane three times
|
Type
|
ADDITION
|
Details
|
Sodium hydroxide (50%) was added
|
Type
|
FILTRATION
|
Details
|
The solid was collect by filtration
|
Reaction Time |
5 h |
Name
|
|
Type
|
product
|
Smiles
|
IC1=NN(C2=NC=NC(=C21)N)C2CCNCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.109 g | |
YIELD: PERCENTYIELD | 97% | |
YIELD: CALCULATEDPERCENTYIELD | 97.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |